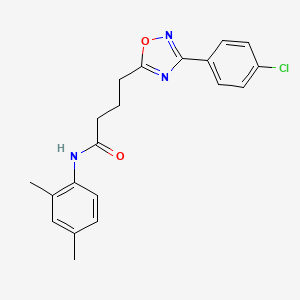
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as DMXB-A, and it is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. The α7 nicotinic acetylcholine receptor is a type of receptor found in the brain that is involved in various physiological processes, including learning and memory.
作用機序
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that it binds to a different site on the receptor than the neurotransmitter acetylcholine and enhances the receptor's response to acetylcholine. The α7 nicotinic acetylcholine receptor is involved in various physiological processes, including learning and memory, and its dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of various neurological disorders. This compound has also been shown to enhance cognitive function and improve memory in animal models. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory disorders.
実験室実験の利点と制限
The advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide in lab experiments include its potential therapeutic applications and its ability to enhance cognitive function and memory. However, there are limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide. One direction is to investigate its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to further explore its mechanism of action and potential side effects. Additionally, research could be conducted to investigate its potential use in the treatment of inflammatory disorders and other conditions.
合成法
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide involves several steps. The first step is the synthesis of 4-chlorobenzyl alcohol, which is then converted to 4-chlorobenzyl chloride. The second step involves the synthesis of 3-amino-1,2,4-oxadiazole, which is then reacted with 4-chlorobenzyl chloride to form 3-(4-chlorophenyl)-1,2,4-oxadiazole. The third step involves the synthesis of N-(2,4-dimethylphenyl)butanamide, which is then reacted with 3-(4-chlorophenyl)-1,2,4-oxadiazole to form this compound.
科学的研究の応用
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-6-11-17(14(2)12-13)22-18(25)4-3-5-19-23-20(24-26-19)15-7-9-16(21)10-8-15/h6-12H,3-5H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXLDAUMITVXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

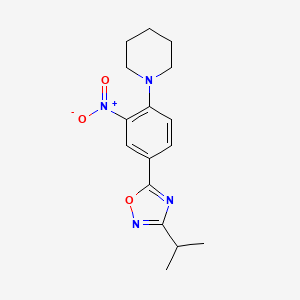
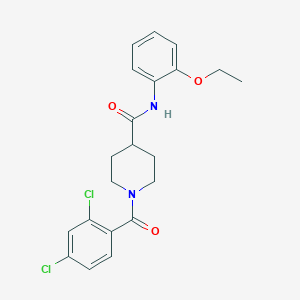
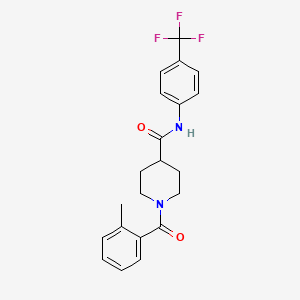
![3-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719634.png)
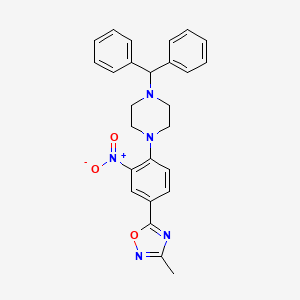
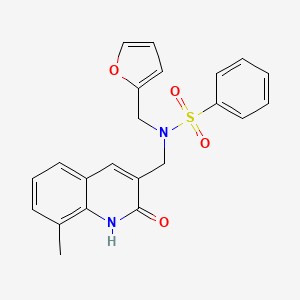
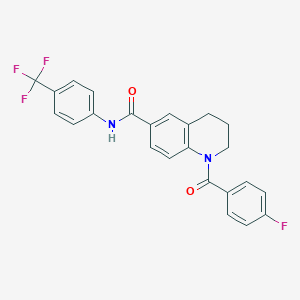
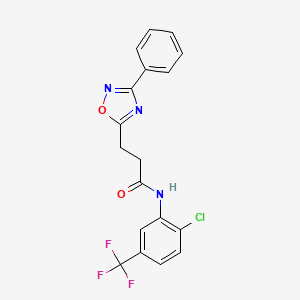
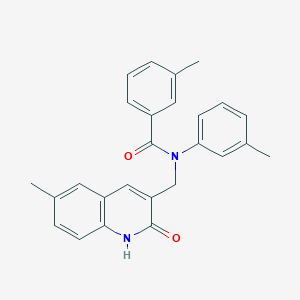
![2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719665.png)

![2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7719673.png)
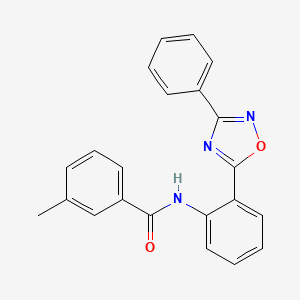
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)